![molecular formula C14H20N2O5S B2615902 3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-methylpentanoic acid CAS No. 440646-76-4](/img/structure/B2615902.png)
3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-methylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzoic acid” is a chemical compound with the linear formula C15H14N2O5S . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound is O=S(NC1=CC=CC(C(O)=O)=C1)(C2=CC=C(NC©=O)C=C2)=O . This gives us some insight into its molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. The buyer assumes responsibility to confirm product identity and/or purity .作用機序
3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-methylpentanoic acid acts as a substrate for various enzymes, such as adenosine deaminase, which is involved in the metabolism of adenosine. It also acts as a substrate for various other enzymes, such as acetylcholinesterase, which is involved in the metabolism of acetylcholine. Additionally, this compound can act as a prodrug, which means that it can be converted into an active form by certain enzymes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to increase the activity of certain enzymes, such as adenosine deaminase, which can lead to increased metabolism of adenosine. Additionally, this compound has been found to increase the activity of certain proteins, such as acetylcholinesterase, which can lead to increased metabolism of acetylcholine. Furthermore, this compound has been found to have anti-inflammatory and anti-oxidant properties, which can be beneficial in treating certain diseases.
実験室実験の利点と制限
3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-methylpentanoic acid has a number of advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it is also stable in a variety of conditions. Additionally, this compound can be used to study the biochemical and physiological effects of various compounds, as well as the mechanisms of action of certain drugs.
However, there are some limitations to using this compound in laboratory experiments. It can be toxic in high concentrations, and it can also interfere with the activity of certain enzymes. Additionally, this compound can be metabolized by certain enzymes, which can lead to the formation of potentially toxic metabolites.
将来の方向性
3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-methylpentanoic acid has a number of potential future applications. It could be used to study the biochemical and physiological effects of various compounds, such as hormones and neurotransmitters. Additionally, it could be used to investigate the mechanisms of action of certain drugs, as well as to study the effects of certain drugs on the body. Furthermore, this compound could be used to study the effects of certain proteins on the body, such as the effects of certain enzymes on the metabolism of proteins. Finally, it could be used to develop new therapeutic agents, such as drugs that target specific enzymes or proteins.
合成法
3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-methylpentanoic acid can be synthesized in a two-step process. The first step involves the reaction of acetylamino with 4-methylpentanoic acid in the presence of an acid catalyst. The second step involves the reaction of the resulting product with 4-(acetylamino)phenylsulfonyl chloride in the presence of a base catalyst. The final product is then purified and isolated by column chromatography.
科学的研究の応用
3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-methylpentanoic acid has been used in various scientific research studies. It has been used to study the biochemical and physiological effects of certain compounds, such as hormones and neurotransmitters. It has also been used to investigate the mechanisms of action of certain drugs, as well as to study the effects of certain drugs on the body. Additionally, this compound has been used to study the effects of certain proteins on the body, such as the effects of certain enzymes on the metabolism of proteins.
Safety and Hazards
特性
IUPAC Name |
3-[(4-acetamidophenyl)sulfonylamino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-9(2)13(8-14(18)19)16-22(20,21)12-6-4-11(5-7-12)15-10(3)17/h4-7,9,13,16H,8H2,1-3H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLUUQAWEMUVLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

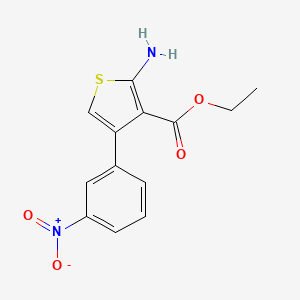
![8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2615820.png)
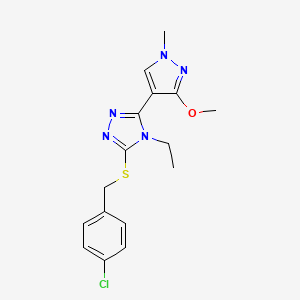

![9,9-dimethyl-6-(4-methylsulfanylphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2615827.png)
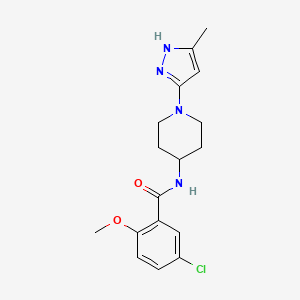
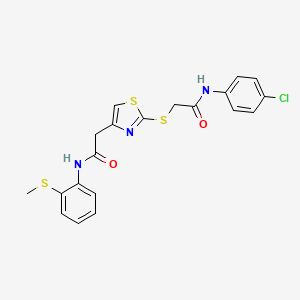
![Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2615834.png)
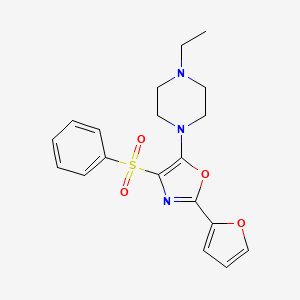
![1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B2615837.png)
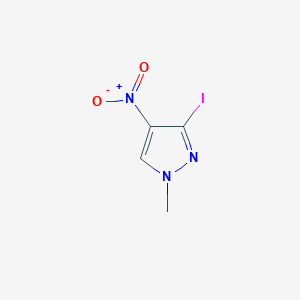
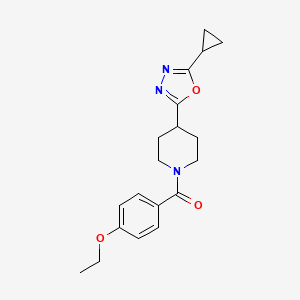
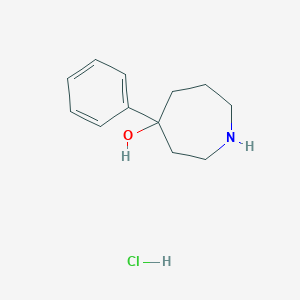
![8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2615842.png)